Trp-glu

Description

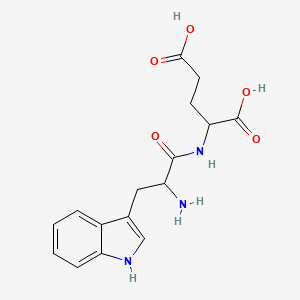

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIQCLSQVQBOQV-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394512 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-95-3 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Trp-Glu Dipeptide

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of the fundamental physicochemical properties of a peptide is paramount to unlocking its therapeutic potential. This guide provides an in-depth exploration of the Tryptophan-Glutamic Acid (Trp-Glu) dipeptide, a molecule of growing interest due to the unique characteristics imparted by its constituent amino acids. We will delve into its structural attributes, electrochemical behavior, solubility, stability, and known biological activities. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of this compound, empowering researchers to validate and expand upon the data presented herein.

Molecular Identity and Structural Elucidation

The this compound dipeptide is a simple yet intriguing molecule formed through a peptide bond between L-tryptophan and L-glutamic acid.[1] The indole side chain of tryptophan, a bulky and hydrophobic moiety, coupled with the acidic carboxyl group of glutamic acid, bestows upon this dipeptide a unique amphipathic character that governs its interactions in biological systems.

Chemical Structure

The chemical structure of the this compound dipeptide is fundamental to all its properties.

Figure 1: 2D chemical structure of this compound dipeptide.

Fundamental Molecular Properties

A summary of the core molecular properties of the this compound dipeptide is presented in Table 1. This data is foundational for all subsequent experimental and in silico analyses.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃O₅ | [2] |

| Molecular Weight | 333.35 g/mol | [2] |

| Theoretical Isoelectric Point (pI) | 3.28 | [2] |

| GRAVY (Grand Average of Hydropathy) | -2.2 | [2] |

Physicochemical Characteristics

The interplay of the tryptophan and glutamic acid residues dictates the physicochemical behavior of the this compound dipeptide.

Isoelectric Point (pI) and Charge State

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3] For this compound, the presence of the acidic side chain of glutamic acid results in a low theoretical pI of 3.28.[2] This indicates that at physiological pH (~7.4), the dipeptide will carry a net negative charge. The charge state of the dipeptide at various pH values is critical for its solubility, stability, and interaction with biological targets.[4]

The different charged states of this compound as a function of pH are:

-

pH < 2: Both the N-terminal amino group and the two carboxyl groups are protonated, resulting in a net charge of +1.

-

pH between ~2 and ~3.28: The C-terminal carboxyl group deprotonates, leading to a zwitterionic state with a net charge of 0.

-

pH between ~3.28 and ~4.25: The side chain carboxyl group of glutamic acid deprotonates, resulting in a net charge of -1.

-

pH > 9.6: The N-terminal amino group deprotonates, leading to a net charge of -2.

Solubility Profile

The solubility of a peptide is a critical parameter for its formulation and bioavailability. The this compound dipeptide, with its hydrophobic tryptophan residue and hydrophilic glutamic acid residue, exhibits amphipathic properties. Its solubility is expected to be pH-dependent, with minimum solubility around its isoelectric point (pI ≈ 3.28) and enhanced solubility at pH values further away from the pI.

Expected Solubility:

-

Aqueous Solutions: Moderately soluble in water, with solubility increasing significantly at pH values above 5 and below 2.

-

Organic Solvents: Likely to have some solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, facilitated by the tryptophan residue.[2][5]

A systematic approach to determining the solubility of this compound is essential for its application in various research contexts.

Stability Considerations

The stability of a peptide is a key determinant of its shelf-life and in vivo efficacy. The this compound dipeptide is susceptible to several degradation pathways:

-

Hydrolysis: The peptide bond can be hydrolyzed under strongly acidic or basic conditions and in the presence of proteolytic enzymes.

-

Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.[6]

Stability studies are crucial to define the optimal storage and handling conditions for this compound.

Biological Activities

The unique combination of tryptophan and glutamic acid suggests potential biological activities for the this compound dipeptide.

Antioxidant Activity

Peptides containing tryptophan have been shown to possess antioxidant properties.[7][8] The indole ring of tryptophan can act as a hydrogen donor to scavenge free radicals. A study on the related dipeptide, γ-Glu-Trp, demonstrated significant antioxidant activity.[9]

| Assay | EC₅₀ of γ-Glu-Trp |

| DPPH Radical Scavenging | 0.2999 mg/mL |

| ABTS Radical Scavenging | 67.6597 µg/mL |

| Superoxide Anion Scavenging | 5.99 mg/mL |

Table 2: Antioxidant activity of the related dipeptide γ-Glu-Trp. Data from[9].

It is highly probable that this compound exhibits similar antioxidant potential.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The expected monoisotopic mass is 333.13247 Da.[10][11] Tandem mass spectrometry (MS/MS) would yield characteristic b- and y-ion series, confirming the amino acid sequence.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[13][14] For this compound, ¹H-NMR would show characteristic signals for the aromatic protons of the tryptophan indole ring and the aliphatic protons of both amino acid residues. 2D NMR techniques such as COSY and TOCSY would be employed to assign all proton resonances and confirm the connectivity of the amino acids.[5]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the this compound dipeptide.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

Figure 2: Workflow for experimental determination of pI.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound dipeptide in deionized water at a concentration of 1 mg/mL.

-

In a microcentrifuge tube, mix 5 µL of the this compound stock solution with 150 µL of a solution containing carrier ampholytes (e.g., pH 3-10) and two pI markers that bracket the expected pI of this compound (e.g., pI 2.8 and pI 4.5).

-

-

cIEF Instrument Setup:

-

Use a capillary electrophoresis instrument equipped with a UV detector.

-

Install a neutral-coated capillary.

-

Set the anolyte (e.g., phosphoric acid) and catholyte (e.g., sodium hydroxide).

-

-

Analysis:

-

Inject the sample into the capillary.

-

Apply a high voltage to focus the peptides according to their pI.

-

After focusing, mobilize the focused zones towards the detector either by pressure or chemical means.

-

Detect the peptide and pI markers by their absorbance at 280 nm.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the migration time of the pI markers against their known pI values.

-

Determine the migration time of the this compound dipeptide and interpolate its pI from the calibration curve.

-

Quantitative Solubility Determination

Figure 3: Workflow for quantitative solubility determination.

Methodology:

-

Sample Preparation:

-

In separate vials, add an excess amount of lyophilized this compound dipeptide to a known volume of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 10% ethanol, DMSO).

-

Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by RP-HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standards and the filtered supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its peak area from the standard curve. This concentration represents the solubility of the dipeptide in that solvent.

-

Stability Assessment by RP-HPLC

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water).

-

Aliquot the stock solution into separate vials and adjust the pH to desired values (e.g., pH 3, 5, 7.4, 9) using dilute HCl or NaOH.

-

Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

-

Immediately analyze the aliquot by RP-HPLC with UV detection at 280 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound dipeptide at each time point.

-

Plot the percentage of remaining intact this compound against time for each condition.

-

Calculate the degradation rate and the half-life (t₁/₂) of the dipeptide under each condition.

-

DPPH Radical Scavenging Activity Assay

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of the this compound dipeptide in methanol.

-

Use ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dipeptide dilution or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the dipeptide.

-

Plot the percentage of scavenging activity against the dipeptide concentration and determine the IC₅₀ value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals).[15]

-

ACE Inhibitory Activity Assay

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the substrate Hippuryl-His-Leu (HHL) in a suitable buffer (e.g., borate buffer with NaCl).

-

Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in the same buffer.

-

Prepare a series of dilutions of the this compound dipeptide.

-

Use captopril as a positive control.

-

-

Assay Procedure:

-

In a microcentrifuge tube, pre-incubate the this compound dipeptide dilutions or control with the ACE solution at 37 °C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37 °C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

-

Quantification of Hippuric Acid:

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each concentration of the dipeptide.

-

Plot the percentage of inhibition against the dipeptide concentration and determine the IC₅₀ value.[16]

-

Conclusion

The this compound dipeptide presents a fascinating subject for research in peptide chemistry and drug discovery. Its unique combination of a bulky, hydrophobic tryptophan residue and a charged, hydrophilic glutamic acid residue results in a distinct set of physicochemical properties. This guide has provided a comprehensive overview of these properties, along with detailed protocols for their experimental validation. A thorough understanding and characterization of these fundamental attributes are essential for harnessing the full potential of the this compound dipeptide in therapeutic and biotechnological applications.

References

- Cluster Formation of Biomolecules in the Gas Phase. (n.d.). ResearchGate.

- IC 50 values for the inhibition of ACE by compounds 1-13. (n.d.). ResearchGate.

- Zerbe, O., & Bader, R. (n.d.). PEPTIDE NMR.

- Overview of interactions between ACE and ACE inhibitors. (a) Schematic... (n.d.). ResearchGate.

- Lamy-Freund, M. T., Castro, M. M., & Nakaie, C. R. (2005). Acid-base titration of melanocortin peptides: Evidence of Trp rotational conformers interconversion. Biopolymers, 77(1), 38-48. [Link]

- Experimental IC 50 and K i Values of the Peptides Against ACE and TLN. (n.d.). ResearchGate.

- Dipeptide Masses. (n.d.).

- Stalder, D., & Pavan, S. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 65(9), 6549–6562. [Link]

- Eisenberg, A. S., & Juszczak, L. J. (2013). Relating this compound dipeptide fluorescence to molecular conformation: the role of the discrete Chi 1 and Chi 2 angles. Journal of computational chemistry, 34(18), 1549–1560. [Link]

- Rahimzade, S. G., & Akverdieva, G. A. (2017). Structural analysis of Val-Trp dipeptide: Molecular mechanics and DFT calculations. Journal of Molecular Structure, 1137, 56-65. [Link]

- Thordarson, P., & Åstrand, P. O. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.

- Wang, Y., et al. (2021). Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts. Foods, 10(11), 2849. [Link]

- Fang, L., et al. (2018). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Molecules (Basel, Switzerland), 23(11), 2946. [Link]

- Hou, C. Y., et al. (2014). Antioxidant and antiglycation activities of the synthesised dipeptide, Asn-Trp, derived from computer-aided simulation of yam dioscorin hydrolysis and its analogue, Gln-Trp. Food chemistry, 147, 195–202. [Link]

- Nurilmala, M., et al. (2021). Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis. Veterinary world, 14(1), 135–141. [Link]

- Sharma, A., & Sarangdevot, K. (2012). NMR in structural determination of proteins and peptides. International Journal of Pharmaceutical Erudition, 1(2), 1-12. [Link]

- How to Determine Isoelectric Point (pI) of Peptides. (2021, July 6). Food Science Toolbox. [Link]

- Ueyama, T., et al. (2022). Effects of the dipeptide L-glutamic acid-L-tryptophan on dermatitis in mice and human keratinocytes. Scientific reports, 12(1), 239. [Link]

- Eisenberg, A. S., & Juszczak, L. J. (2013). Relating this compound dipeptide fluorescence to molecular conformation: The role of the discrete Chi 1 and Chi 2 angles. Journal of computational chemistry, 34(18), 1549–1560. [Link]

- Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. In Measurement of Antioxidant Activity & Capacity. John Wiley & Sons, Ltd. [Link]

- Liu, J., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Foods, 12(13), 2469. [Link]

- Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE.

- Sundari, C. S., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and peptide letters, 17(2), 168–171. [Link]

- Allen, J. L., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 86(2), 1256–1263. [Link]

- Tanaka, T., et al. (2023). Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis.

- Hamburger, M., & Hostettmann, K. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-170. [Link]

- Wang, B., et al. (2016). Antioxidant Synergetic Effect Between the Peptides Derived from the Egg White Pentapeptide Trp-Asn-Trp-Ala-Asp. Journal of Food Science, 81(5), C1054-C1060. [Link]

- André, C., et al. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides.

- Wang, X., et al. (2020). Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis. Marine drugs, 18(12), 613. [Link]

- This compound. (n.d.). PubChem.

- Dong, M. W. (2022, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Chalker, J. M., et al. (2011). Late-Stage Diversification of Tryptophan-Derived Biomolecules. Chemistry (Weinheim an der Bergstrasse, Germany), 17(6), 1865–1874. [Link]

- Shori, A. B., & Baba, A. S. (2014). In vitro antioxidant and apoptotic activity of Lablab purpureus (L.) Sweet isolate and hydrolysates. Journal of the Saudi Society of Agricultural Sciences, 13(1), 31-38. [Link]

- Glu-Thr-Trp. (n.d.). PubChem.

- Uddin, M. N., et al. (2017). Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.). Clinical Phytoscience, 3(1), 1-7. [Link]

- Wang, Y., et al. (2022).

- MSMS Database Search. (n.d.).

- D'Orazio, G., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. Chemical communications (Cambridge, England), 56(28), 3959–3962. [Link]

- Al-Dalain, S. A., et al. (2020). DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan.

- How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. [Link]

- DPPH radical scavenging activity (IC50, mg/mL) determined in extracts... (n.d.). ResearchGate.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. H-Glu-Trp-OH peptide [novoprolabs.com]

- 3. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relating this compound dipeptide fluorescence to molecular conformation: the role of the discrete Chi 1 and Chi 2 angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dipeptide Masses [prospector.ucsf.edu]

- 12. helper.ipam.ucla.edu [helper.ipam.ucla.edu]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. mdpi.com [mdpi.com]

- 16. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Dance: A Technical Guide to the Solution-State Structure and Conformation of the Tryptophan-Glutamic Acid Dipeptide

Introduction: The Significance of Dipeptide Conformation in Modern Drug Development

In the intricate world of drug discovery and development, understanding the three-dimensional structure of small bioactive molecules is paramount. Dipeptides, the simplest protein building blocks, represent a fascinating and crucial area of study. Their conformational flexibility, governed by a delicate interplay of intramolecular and solvent interactions, dictates their biological activity, bioavailability, and potential as therapeutic agents or lead compounds. The Tryptophan-Glutamic Acid (Trp-Glu) dipeptide, with its combination of a bulky aromatic side chain and a charged, flexible acidic residue, serves as an exemplary model for exploring these conformational dynamics. A deep understanding of the this compound structure in solution provides a foundational framework for designing peptidomimetics and other small molecules that can effectively interact with biological targets.[1] This guide offers a comprehensive exploration of the conformational landscape of this compound in solution, integrating cutting-edge computational insights with established experimental methodologies.

The Conformational Landscape of this compound: A Symphony of Interactions

The solution-state structure of this compound is not a single, static entity but rather a dynamic equilibrium of conformers. The relative populations of these conformers are dictated by the interplay of several key factors, most notably the dihedral angles of the side chains and the pH of the surrounding environment, which alters the charged states of the terminal amine and the glutamic acid side chain.

The Influence of pH on Charged States and Conformation

The this compound dipeptide can exist in four distinct charged states depending on the pH of the solution. These changes in protonation directly impact the electrostatic interactions within the molecule, thereby influencing its conformational preferences. The transitions between these states are a critical consideration in any experimental or computational analysis.[2][3]

Key Dihedral Angles and Resulting Conformations

Molecular dynamics simulations have revealed that the conformational flexibility of this compound is largely governed by the Chi 1 (χ1) and Chi 2 (χ2) dihedral angles of the tryptophan side chain.[4] These rotations determine the orientation of the indole ring relative to the peptide backbone and the glutamic acid side chain.

The preferred values for the Chi 1 angle are approximately 60°, 180°, and 300°.[4] These preferences give rise to two dominant families of conformations:

-

Arched Conformation: A Chi 1 angle of approximately 60° leads to a conformation where the peptide backbone arches over the indole ring. In this arrangement, there is no significant interaction between the terminal amine group and the indole ring.[4]

-

Extended Conformation: Chi 1 angles of 180° and 300° result in an extended conformation where the backbone extends away from the indole ring. This orientation facilitates a crucial intramolecular interaction.[4]

Dominant Intramolecular Interactions

The conformational preferences of this compound are stabilized by a network of non-covalent interactions:

-

Cation-π Interactions: In the extended conformations (Chi 1 ≈ 180° or 300°), a significant cation-π interaction occurs between the positively charged terminal amine group (NH3+) and the electron-rich indole ring of the tryptophan residue.[4] This interaction is a major stabilizing force and is believed to be responsible for charge transfer quenching of tryptophan fluorescence.[4] The distance for such interactions is typically within 6.0 Å.[5]

-

Hydrogen Bonding: Intramolecular hydrogen bonds also play a role in stabilizing certain conformations. For instance, in some rotamers, the backbone is characterized by two C5, NH---O=C hydrogen-bonded rings.[6] Additionally, electrostatic interactions can occur between the C-terminal carboxyl group and the indole ring, particularly in the fully protonated state (this compound 1+).[6]

The interplay of these dihedral angles and intramolecular forces results in a complex but predictable conformational landscape for the this compound dipeptide in solution.

Investigative Methodologies: A Dual Approach

A comprehensive understanding of the this compound dipeptide's conformation requires a synergistic approach, combining the predictive power of computational methods with the empirical validation of experimental techniques.

Computational Approaches: Simulating the Dynamic Structure

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of peptides in an aqueous environment.[6] By simulating the movement of each atom over time, MD can reveal the preferred conformations and the transitions between them.

Caption: Workflow for a typical molecular dynamics simulation of a dipeptide.

Quantum mechanical (QM) calculations are employed to study the electronic properties of the favored conformations identified through MD. These calculations can determine the electrostatic potential distribution, providing insights into the strength and nature of intramolecular interactions.[6]

Experimental Validation: Probing the Conformation in Solution

Experimental techniques are essential for validating and refining the computational models of this compound conformation.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[7][8][9] For a dipeptide like this compound, several NMR experiments are particularly informative:

-

1D ¹H NMR: Provides initial information on the chemical environment of the protons.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds, helping to assign resonances within each amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous identification of amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for conformational analysis. They detect protons that are close in space (typically < 5 Å), providing distance restraints that are used to define the three-dimensional structure.[10][11][12][13] For a small molecule like a dipeptide, ROESY can be advantageous as it avoids potential zero-crossing issues that can affect NOESY.[10][13]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. people.cs.nott.ac.uk [people.cs.nott.ac.uk]

- 3. library.eecs.utk.edu [library.eecs.utk.edu]

- 4. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 11. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

Bridging Neurotransmission and Metabolism: An In-Depth Technical Guide to the Biological Significance of Tryptophan-Glutamate Interactions and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a discrete, endogenous dipeptide "Trp-Glu" does not feature prominently in existing scientific literature as a standalone signaling molecule, the constituent amino acids, L-Tryptophan (Trp) and L-Glutamate (Glu), represent two of the most critical players in central nervous system function, metabolism, and cellular homeostasis. This guide moves beyond a narrow focus on a single hypothetical dipeptide to explore the intricate and significant biological interplay between tryptophan and glutamate pathways. We will dissect their individual roles, examine their points of convergence and interaction, and extrapolate the potential functions and therapeutic implications of their combined derivatives, including dipeptides. This document serves as a foundational resource for researchers investigating the nexus of amino acid signaling in health and disease.

Core Biological Functions of L-Tryptophan and L-Glutamate

L-Tryptophan and L-Glutamate are fundamental amino acids with diverse and critical roles in the body.[1] Tryptophan is an essential amino acid, meaning it must be obtained from the diet, while glutamate is non-essential and can be synthesized by the body.[2]

L-Tryptophan: The Versatile Precursor

Tryptophan's biological significance extends far beyond its role as a building block for proteins.[3] It is the metabolic precursor to a host of bioactive molecules with profound physiological effects.[4]

-

Serotonin Synthesis: A small fraction of dietary tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in regulating mood, sleep, appetite, and cognition.[3]

-

Kynurenine Pathway: The majority of tryptophan is metabolized through the kynurenine pathway, which produces several neuroactive compounds, including kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin). This pathway is a key regulator of immune responses and neuronal function.[5]

-

Melatonin Synthesis: In the pineal gland, serotonin is further converted to melatonin, the primary hormone regulating circadian rhythms.[4]

-

NAD+/NADP+ Synthesis: The kynurenine pathway also leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form (NADP+), essential coenzymes for cellular redox reactions.[3]

The indole ring of tryptophan is also crucial for the structure and function of many proteins, facilitating protein-protein interactions and anchoring proteins within cell membranes.[4]

L-Glutamate: The Primary Excitatory Neurotransmitter

Glutamate is the most abundant excitatory neurotransmitter in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[5][6]

-

Neurotransmission: Glutamate mediates fast excitatory neurotransmission by activating ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, leading to neuronal depolarization.[6]

-

Metabotropic Signaling: It also modulates neuronal excitability and synaptic transmission through metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that trigger downstream signaling cascades.[6]

-

Cellular Metabolism: Beyond its role in neurotransmission, glutamate is a key metabolite in cellular energy metabolism and a precursor for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

The precise regulation of glutamate concentrations in the synaptic cleft is critical, as excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders.[5]

Interplay and Convergence of Tryptophan and Glutamate Pathways

The tryptophan and glutamate systems are not isolated; they exhibit significant points of interaction that are crucial for maintaining neurological homeostasis.

-

Kynurenine Pathway and NMDA Receptor Modulation: Kynurenic acid, a product of the kynurenine pathway, is an antagonist of the NMDA receptor, a key glutamate receptor. By modulating NMDA receptor activity, the tryptophan metabolic pathway can directly influence glutamatergic neurotransmission.[5]

-

Transient Receptor Potential (TRP) Channels: Some TRP channels, which are involved in sensory perception and neuronal signaling, can modulate glutamate release.[7][8] While a direct link to a this compound dipeptide is not established, the broader family of TRP channels is influenced by various endogenous molecules, and their activity can impact glutamate signaling.

The following diagram illustrates the major metabolic fates of tryptophan and the central role of glutamate in neurotransmission, highlighting the modulatory role of the kynurenine pathway on glutamate receptors.

Caption: Metabolic Fates of Tryptophan and Glutamate Interaction.

Tryptophan-Containing Dipeptides: Precedents for Biological Activity

While the endogenous role of a specific this compound dipeptide is not documented, research into other tryptophan-containing dipeptides provides a strong precedent for their biological activity and offers insights into how a this compound molecule might function.

| Dipeptide | Reported Biological Activity | Potential Mechanism of Action |

| Trp-Tyr (WY) | Improves memory and cognitive function.[9] Stimulates GLP-1 secretion.[10] | Inhibits monoamine oxidase B (MAO-B), increasing dopamine levels.[9] |

| Trp-Met (WM) | Suppresses neuroinflammation and reduces amyloid-β deposition in Alzheimer's disease models.[11] | Modulates microglial activation.[11] |

| Trp-His (WH) | Activates AMP-activated protein kinase (AMPK) and enhances glucose uptake in muscle cells, independent of insulin.[12] | Induces ATP depletion, leading to LKB1-mediated AMPK phosphorylation.[12] |

These examples demonstrate that dipeptides can exert specific biological effects that are distinct from their constituent amino acids. The N-terminal tryptophan appears to be important for the memory-improving effects of several dipeptides.[9]

Methodologies for the Study of Endogenous Amino Acids and Dipeptides

Investigating the potential existence and function of a this compound dipeptide would require a combination of advanced analytical and biological techniques.

Detection and Quantification

The definitive identification and quantification of endogenous molecules like amino acids and dipeptides in biological matrices (e.g., plasma, urine, tissue homogenates) relies on mass spectrometry-based methods.

Protocol: Quantification of Endogenous Dipeptides using HILIC-Tandem Mass Spectrometry

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Perform protein precipitation by adding a 3:1 volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d5).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for injection.

-

-

Chromatographic Separation:

-

Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of polar analytes like dipeptides.

-

Column: A suitable HILIC column (e.g., amide-based stationary phase).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

-

Quantification:

-

Construct a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of the this compound standard.[13]

-

Calculate the endogenous concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

This methodology provides a robust framework for the accurate quantification of endogenous amino acids and their derivatives.[14][15]

Caption: Workflow for Dipeptide Quantification by LC-MS/MS.

Investigating Biological Function

Should endogenous this compound be identified, its biological function can be elucidated using a variety of in vitro and in vivo models.

-

Receptor Screening: Test the ability of synthetic this compound to bind to and activate known receptors, particularly glutamate receptors and peptide receptors.

-

Cell-Based Assays: Use cell lines (e.g., neuronal cells, endocrine cells) to assess the effect of this compound on second messenger systems, gene expression, and hormone secretion (e.g., GLP-1).[10][16][17]

-

In Vivo Studies: Administer synthetic this compound to animal models to evaluate its effects on behavior (e.g., memory, anxiety), metabolism (e.g., glucose tolerance), and other physiological parameters.

Future Perspectives and Conclusion

The direct biological role of an endogenous this compound dipeptide remains an open area for investigation. However, the profound and interconnected functions of its constituent amino acids provide a compelling rationale for exploring this possibility. L-Tryptophan's role as a precursor to key neuro- and immunomodulators, combined with L-Glutamate's central role in excitatory neurotransmission, suggests that a dipeptide formed from these two could possess unique signaling properties at the intersection of metabolism, immunity, and neuronal function.

The precedents set by other biologically active tryptophan-containing dipeptides highlight the potential for such molecules to have therapeutic relevance in neurological and metabolic diseases. Future research, leveraging advanced analytical techniques for their detection and robust biological assays for functional characterization, is necessary to determine if this compound is an undiscovered piece in the complex puzzle of amino acid-derived signaling. This guide provides the foundational knowledge and methodological framework to embark on such an investigation.

References

- Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets | ACS Omega.

- Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry | Request PDF - ResearchG

- Amino acid structure and classific

- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC - PubMed Central.

- Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed.

- Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC - NIH.

- Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed.

- The di-peptide Trp-His activates AMP-activated protein kinase and enhances glucose uptake independently of insulin in L6 myotubes - NIH.

- Quantitative determination of endogenous compounds in biological samples using chromatographic techniques - CST Technologies.

- L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indic

- cyclic peptide natural products linked via the tryptophan side chain - RSC Publishing.

- Amino acid - Wikipedia.

- TRP Channels Involved in Spontaneous l-Glutamate Release Enhancement in the Adult Rat Spinal Substantia Gel

- TRPM3 expression and control of glutamate release

- Glutamate, Glutamate Receptors, and Downstream Signaling P

- Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's P

- A High-Throughput Absolute Quantification of Protein-Bound Tryptophan

- Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modul

- Glucagon-like peptide 1 (GLP-1) - PMC - PubMed Central - NIH.

- Specific detection of the endogenous transient receptor potential (TRP)-1 protein in liver and airway smooth muscle cells using immunoprecipitation and Western-blot analysis - PubMed.

- Harnessing hormones for health – Taking GLP 1

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRP Channels Involved in Spontaneous l-Glutamate Release Enhancement in the Adult Rat Spinal Substantia Gelatinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The di-peptide Trp-His activates AMP-activated protein kinase and enhances glucose uptake independently of insulin in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cstti.com [cstti.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

The Dipeptide Trp-Glu: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance

Abstract

The dipeptide L-Tryptophanyl-L-Glutamic Acid (Trp-Glu), a molecule constituted of two essential amino acids, is emerging from the vast landscape of peptide science as a subject of increasing interest. While not defined by a singular, landmark discovery, its presence as a natural metabolite and its synthesis for research purposes have paved the way for investigations into its physiological roles. This in-depth technical guide provides a comprehensive overview of this compound, from the historical context of its scientific emergence to its documented natural occurrences and the methodologies employed for its study. We will delve into detailed experimental protocols for its synthesis and analysis, and explore its known biological activities, particularly its potential influence on incretin signaling and the gut-brain axis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this intriguing dipeptide.

Introduction: The Scientific Emergence of a Dipeptide

The journey of the this compound dipeptide is intrinsically linked to the broader history of peptide chemistry. The field was pioneered by Emil Fischer, who, in the early 20th century, first proposed that amino acids are linked by what he termed "peptide bonds" and achieved the first synthesis of a dipeptide, glycylglycine.[1][2] This foundational work laid the groundwork for the identification and synthesis of a vast number of peptides over the following century.

Unlike some peptides with dramatic discovery stories, this compound's entry into the scientific literature has been more gradual. It is recognized as a dipeptide formed from L-tryptophan and L-glutamic acid residues and is classified as a metabolite.[3] Its existence is confirmed by its commercial availability for research and its inclusion in chemical databases like PubChem.[3] The study of this compound and other dipeptides represents a move towards understanding the biological roles of these small, yet potentially potent, signaling molecules that exist in the space between individual amino acids and larger proteins.

Natural Occurrence of this compound

While a comprehensive catalog of this compound concentrations in all natural sources is not yet available, evidence points to its presence in various biological contexts.

Animal Tissues

One of the notable documented instances of L-Glu-L-Trp isolation is from a calf thymus peptide complex. This finding suggests a potential role for this dipeptide in physiological processes within animal tissues, although its specific function in this context remains to be fully elucidated.

Food Sources

Given that both tryptophan and glutamic acid are fundamental components of proteins, it is highly probable that the this compound dipeptide is present in a variety of protein-rich foods, particularly after enzymatic breakdown during digestion or food processing.[4]

-

Fermented Foods: Fermentation processes, which involve microbial enzymatic activity, are known to generate a diverse array of bioactive peptides. While specific data for this compound is emerging, the proteolysis of proteins in fermented products like yogurt, cheese, and soy sauce likely releases this dipeptide.

-

Marine Organisms: The marine environment is a rich source of unique bioactive peptides. Proteomic analyses of marine organisms are ongoing, and it is plausible that this compound is present in various marine species, contributing to their biochemical makeup.

-

Edible Insects and Microalgae: As alternative protein sources, edible insects and microalgae are gaining attention. Their protein content is being actively investigated, and future proteomic studies may reveal the presence and concentration of this compound in these sources.[5]

Table 1: Potential Natural Sources of this compound

| Source Category | Specific Examples | Rationale for Potential Presence |

| Animal Tissues | Calf Thymus | Documented isolation of L-Glu-L-Trp. |

| Dairy Products | Yogurt, Cheese | Proteolysis during fermentation. |

| Fermented Soy | Soy Sauce, Miso | Microbial enzymatic breakdown of soy proteins. |

| Marine Life | Fish, Sponges, Algae | Rich source of diverse bioactive peptides. |

| Plant-Based Proteins | Legumes, Grains | High content of tryptophan and glutamic acid. |

| Edible Insects | Crickets, Mealworms | High protein content undergoing investigation. |

Analytical Methodologies for this compound

The accurate detection and quantification of this compound in various matrices are crucial for understanding its distribution and biological function. A combination of chromatographic and spectroscopic techniques is typically employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological samples.

Experimental Protocol: Quantification of this compound in Biological Samples using LC-MS/MS

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation by adding a three-fold volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of this compound from other components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM):

-

Select the precursor ion corresponding to the [M+H]+ of this compound.

-

Fragment the precursor ion in the collision cell and select one or two characteristic product ions for quantification and qualification. The exact m/z values for the precursor and product ions should be determined by direct infusion of a this compound standard.

-

-

Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

-

Diagram: LC-MS/MS Workflow for this compound Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides. For a known dipeptide like this compound, 1D and 2D NMR experiments can confirm its identity and provide information about its conformation in solution.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-10 mM. Add a small amount of a reference standard like DSS or TSP for chemical shift referencing.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide initial information about the types of protons present and their chemical environment. The characteristic aromatic signals from the tryptophan indole ring and the aliphatic signals from both amino acid backbones and the glutamic acid side chain should be visible.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are directly connected through a few bonds, helping to identify the spin systems of the individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue, making it easier to assign all the protons of a particular residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial information for determining the three-dimensional conformation of the dipeptide in solution.

-

-

Data Analysis: Analyze the 2D spectra to assign the chemical shifts of all protons in the this compound molecule. The pattern of NOE cross-peaks can then be used to build a model of the dipeptide's preferred conformation.

Synthesis of this compound

The availability of pure this compound is essential for research into its biological activities. Both chemical and enzymatic methods can be employed for its synthesis.

Chemical Synthesis (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: Start with a pre-loaded resin, such as Fmoc-Glu(OtBu)-Wang resin.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glutamic acid residue using a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-Trp(Boc)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added tryptophan residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (OtBu from Glu and Boc from Trp) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using LC-MS and NMR.

Diagram: Solid-Phase Peptide Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis. For instance, γ-glutamyl-tryptophan can be synthesized using glutaminase.

Experimental Protocol: Enzymatic Synthesis of γ-Glu-Trp

-

Reaction Mixture: Prepare a reaction mixture containing L-glutamine (as the γ-glutamyl donor), L-tryptophan (as the acceptor), and a suitable glutaminase enzyme in an appropriate buffer (e.g., pH 10).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 3 hours).

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

-

Purification and Analysis: Purify the synthesized γ-Glu-Trp from the reaction mixture using chromatographic techniques and confirm its identity by LC-MS/MS.

Biological Activities and Signaling Pathways

The biological functions of this compound are an active area of research, with emerging evidence suggesting its involvement in several key physiological processes.

Modulation of Incretin Signaling

The incretin hormones, such as glucagon-like peptide-1 (GLP-1), play a crucial role in regulating glucose homeostasis. Some studies have shown that certain dipeptides can stimulate GLP-1 secretion from enteroendocrine L-cells. While direct evidence for this compound is still being gathered, the known effects of its constituent amino acids on GLP-1 release suggest that this dipeptide could be a modulator of the incretin system.[6]

Diagram: Potential Role of this compound in Incretin Signaling

Caption: Hypothesized role of this compound in stimulating GLP-1 secretion.

Antioxidant Activity

Tryptophan-containing peptides have been shown to possess antioxidant properties. The indole ring of tryptophan can act as a free radical scavenger. Enzymatically synthesized γ-glutamyl-tryptophan peptides have demonstrated antioxidant activity in vitro. This suggests that this compound may contribute to the body's defense against oxidative stress.

Gut-Brain Axis Communication

The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system. Gut microbiota and their metabolites, including peptides, are key players in this communication.[7][8] Tryptophan itself is a precursor to serotonin, a crucial neurotransmitter in the gut and brain.[9] The dipeptide this compound, potentially produced by gut microbiota or from dietary protein digestion, could act as a signaling molecule within the gut-brain axis, although the specific mechanisms are yet to be fully elucidated. It is an area ripe for further investigation to determine if this compound can influence neuronal signaling or gut motility.

Future Perspectives and Conclusion

The dipeptide this compound, while not having a singular moment of discovery, represents an intriguing molecule at the intersection of nutrition, metabolism, and cell signaling. Its natural occurrence, coupled with its potential biological activities, warrants further investigation. Future research should focus on:

-

Comprehensive Quantification: Developing and applying robust analytical methods to quantify this compound in a wide range of food sources and biological tissues to better understand its distribution and dietary intake.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its interaction with cellular receptors and its role in signaling pathways.

-

In Vivo Studies: Conducting in vivo studies to confirm the physiological relevance of the observed in vitro activities and to explore its potential therapeutic applications.

References

- Babu, V. V. S. (n.d.). One Hundred Years of Peptide Chemistry*. Resonance, 7(1), 48–58. [Link]

- PubChem. (n.d.). This compound.

- NCERT. (n.d.). Biomolecules. [Link]

- ideal-pharma.eu. (n.d.). History of discovery of short peptides. [Link]

- Bao, Y., & Wu, G. (2024). Effect of Bioactive Peptides on Gut Microbiota and Their Relations to Human Health. Foods, 13(12), 1839. [Link]

- Sheng, C., et al. (2025). Exploring the Microbial Peptides Derived from the Human Gut Microbiota to Regulate Class B GPCRS Using an In Silico Approach. ACS Omega. [Link]

- Hira, T., et al. (2023). Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis.

- Khavinson, V. K. (2020). The influence of peptide context on signalling and trafficking of glucagon-like peptide-1 receptor biased agonists. bioRxiv. [Link]

- Callaway, E. (2025). GLP-1 agonists may reshape the gut microbiome. News-Medical.Net. [Link]

- Barko, P. (2025). Dietary Tryptophan and Gut Microbiome: Emerging Approach to Optimize Intestinal and Systemic Health. YouTube. [Link]

- Goyal, D., et al. (2018). Intestinal Sensing by Gut Microbiota: Targeting Gut Peptides. Frontiers in Physiology, 9, 119. [Link]

- Walrant, A., et al. (2021). Electronic properties of Trp (a) and summary of the interactions of Trp with membrane lipids and glycoconjugates (b).

- Domínguez, R., et al. (2021). The role of algae, fungi, and insect-derived proteins and bioactive peptides in preventive and clinical nutrition. Critical Reviews in Food Science and Nutrition, 61(12), 1967-1993. [Link]

- Kennedy, P. J., et al. (2017). The role of probiotics and prebiotics in modulating of the gut-brain axis. Journal of Functional Foods, 37, 1-11. [Link]

- Watkins, D. J. (2015). The glutamate story. British Journal of Pharmacology, 172(10), 2551-2559. [Link]

- Coon, S., et al. (2014). Glucose-Dependent Insulinotropic Polypeptide in Incretin Physiology: Role in Health and Disease. Comprehensive Physiology, 4(2), 685-717. [Link]

- Martin, C. R., et al. (2018).

- Enz, R. (2025). The trick of the tail: Protein-protein interactions of metabotropic glutamate receptors.

- Khan Academy. (n.d.).

- Micard, V., et al. (2021). Food Peptides for the Nutricosmetic Industry. Molecules, 26(16), 4831. [Link]

- Wang, S., et al. (2023). Food-derived Trp-rich oligopeptides: Production, bioactivities, and structure-function relationship. Food Chemistry, 405, 134888. [Link]

- Hira, T., et al. (2021). Improvement of Glucose Tolerance by Food Factors Having Glucagon-Like Peptide-1 Releasing Activity. Nutrients, 13(6), 2093. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. ideal-pharma.eu [ideal-pharma.eu]

- 3. peptidesuk.com [peptidesuk.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of algae, fungi, and insect-derived proteins and bioactive peptides in preventive and clinical nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The trick of the tail: protein-protein interactions of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of probiotics and prebiotics in modulating of the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Properties of Tryptophan-Glutamic Acid (Trp-Glu): An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic properties of the dipeptide Tryptophan-Glutamic acid (Trp-Glu). It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to characterize peptides and understand their behavior in various environments. This document delves into the core principles and practical applications of fluorescence, UV-Visible absorbance, and circular dichroism spectroscopy as they pertain to this compound, offering insights into how its unique chemical structure dictates its spectroscopic signature.

Introduction: The Significance of this compound in Biophysical Research

The dipeptide this compound serves as an excellent model system for investigating fundamental molecular interactions that govern the structure and function of larger proteins. The intrinsic spectroscopic properties of the tryptophan (Trp) residue act as a sensitive probe of its local microenvironment, which is directly influenced by the neighboring glutamic acid (Glu) residue. The ionization state of the N-terminal amine, the C-terminal carboxylate, and the side-chain carboxylate of glutamic acid can be modulated by pH, leading to distinct conformational and electronic changes that are readily detectable by spectroscopic methods. Understanding these properties is crucial for interpreting data from more complex systems where Trp residues are used as intrinsic fluorescent reporters to study protein folding, ligand binding, and conformational dynamics.

Fluorescence Spectroscopy: A Window into Molecular Conformation

The fluorescence of this compound is dominated by the indole side chain of the tryptophan residue. The emission spectrum and fluorescence lifetime are highly sensitive to the local environment, including solvent polarity, pH, and the proximity of quenching moieties.

The Influence of pH on Fluorescence Emission

The protonation states of the ionizable groups in this compound dramatically affect its fluorescence properties. The dipeptide can exist in four different charge states depending on the pH of the solution. These changes in charge distribution lead to distinct conformations and, consequently, different fluorescence emission spectra and lifetimes. Molecular dynamics simulations coupled with fluorescence data have revealed a detailed picture of how specific conformations affect fluorescence[1].

A key factor influencing the fluorescence of this compound is the electrostatic interaction between the terminal amine group and the indole ring of tryptophan. When the terminal amine is protonated (at acidic and neutral pH), it can engage in a cation-π interaction with the indole ring, leading to charge transfer quenching and a decrease in fluorescence intensity[1].

Table 1: Fluorescence Emission Maxima and Lifetimes of this compound at Different pH Values

| Charged Species | pH | Predominant Conformation | Emission Max (nm) | Fluorescence Lifetimes (ns) and Amplitudes (%) |

| This compound¹⁺ | < 2.3 | Extended backbone, NH₃⁺-indole interaction | ~345 | τ₁ = 2.0 (35%), τ₂ = 1.0 (65%) |

| This compound⁰ (zwitterion) | ~4.3 | Mixed conformations | ~345 | Not explicitly stated |

| This compound¹⁻ | ~7.9 | Backbone arched over indole ring | ~350 | Not explicitly stated |

| This compound²⁻ | > 9.7 | Extended backbone, reduced quenching | ~355 | Not explicitly stated |

Data synthesized from Laczko et al.[1]

The fluorescence emission maximum of tryptophan in aqueous solution is typically around 350 nm[2]. The observed shifts in the emission maximum of this compound with pH reflect changes in the polarity of the microenvironment around the indole ring.

Experimental Protocol for Fluorescence Spectroscopy of this compound

A standardized protocol for acquiring fluorescence spectra of this compound is outlined below:

-

Sample Preparation:

-

Synthesize and purify the this compound dipeptide using solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer).

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, and 10) to investigate the different charge states of the dipeptide.

-

Dilute the this compound stock solution in each pH buffer to a final concentration of approximately 10-50 µM to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a steady-state spectrofluorometer.

-

Set the excitation wavelength to 280 nm, which corresponds to the absorption maximum of the tryptophan indole ring.

-

Record the emission spectra from 300 nm to 450 nm.

-

For time-resolved fluorescence measurements, use a time-correlated single photon counting (TCSPC) system.

-

Acquire fluorescence decay curves at the emission maximum for each pH.

-

-

Data Analysis:

-

Analyze the steady-state spectra to determine the emission maximum (λem) at each pH.

-

Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetimes (τ) and their corresponding amplitudes.

-

Caption: Experimental workflow for fluorescence analysis of this compound.

UV-Visible Absorbance Spectroscopy: Quantifying this compound Concentration

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for quantifying the concentration of peptides and proteins in solution. The absorbance of this compound in the near-UV region is primarily due to the π → π* electronic transitions of the indole ring of tryptophan.

Absorption Spectrum of this compound

A typical UV-Vis absorption spectrum of a tryptophan-containing peptide exhibits a maximum absorbance at approximately 280 nm[3][4]. The spectrum of this compound is expected to show a similar profile. The exact position of the absorption maximum can be slightly influenced by the solvent environment and the protonation state of the ionizable groups.

Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a molecule that relates its absorbance to its concentration, as described by the Beer-Lambert Law. For peptides, the molar extinction coefficient at 280 nm can be estimated based on the number of tryptophan and tyrosine residues. For this compound, which contains one tryptophan and no tyrosine residues, the theoretical molar extinction coefficient at 280 nm is approximately 5500 M⁻¹cm⁻¹[5][6][7].

Equation for Estimating Molar Extinction Coefficient at 280 nm:

ε₂₈₀ (M⁻¹cm⁻¹) = (Number of Trp residues × 5500) + (Number of Tyr residues × 1490)

For this compound: ε₂₈₀ ≈ (1 × 5500) + (0 × 1490) = 5500 M⁻¹cm⁻¹

Experimental Protocol for UV-Vis Spectroscopy of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a series of dilutions from the stock solution to create a standard curve.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the spectrophotometer with the buffer used to prepare the samples.

-

Measure the absorbance of each dilution at 280 nm.

-

-

Data Analysis:

-

Plot a standard curve of absorbance at 280 nm versus the known concentrations of the this compound solutions.

-

Perform a linear regression analysis to determine the molar extinction coefficient from the slope of the standard curve.

-

Caption: Workflow for determining the molar extinction coefficient of this compound.

Circular Dichroism Spectroscopy: Probing Secondary Structure

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, CD is a powerful tool for investigating their secondary structure in solution.

Conformational Analysis of this compound

As a dipeptide, this compound is not expected to form stable, well-defined secondary structures like α-helices or β-sheets. Its CD spectrum will likely be dominated by contributions from the chiral centers of the amino acids and the overall conformational flexibility of the molecule. The far-UV CD spectrum (190-250 nm) will provide information about the peptide backbone conformation, while the near-UV CD spectrum (250-320 nm) will be sensitive to the environment of the tryptophan side chain[8][9]. The CD spectrum of this compound is expected to be sensitive to pH changes, reflecting the different conformational ensembles adopted by the various charged species.

Experimental Protocol for Circular Dichroism of this compound

-

Sample Preparation:

-

Prepare a solution of this compound in a low-absorbing buffer (e.g., 10 mM phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL.

-

Prepare samples at different pH values to study conformational changes.

-

-

Instrumentation and Measurement:

-

Use a CD spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectra in the far-UV (190-250 nm) and near-UV (250-320 nm) regions.

-

Acquire a baseline spectrum of the buffer and subtract it from the sample spectra.

-

-

Data Analysis:

-

Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]).

-

Analyze the far-UV spectra for characteristic features that may indicate preferences for certain backbone conformations (e.g., polyproline II-like).

-

Analyze the near-UV spectra to gain insights into the local environment and chirality of the tryptophan side chain.

-

Caption: Relationship between this compound's properties and its CD spectra.

Synthesis of this compound Dipeptide

For accurate spectroscopic analysis, high-purity this compound is essential. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing short peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.

General Solid-Phase Peptide Synthesis Protocol for this compound

-

Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin or a similar resin suitable for C-terminal glutamic acid.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-Trp(Boc)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA, and couple it to the deprotected glutamic acid on the resin.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tryptophan.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the dipeptide from the resin and remove the side-chain protecting groups (OtBu and Boc).

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.

Conclusion

The spectroscopic properties of the this compound dipeptide provide a rich source of information about its conformational dynamics and the influence of its local chemical environment. Fluorescence spectroscopy, in particular, offers a highly sensitive tool to probe the subtle changes in structure that occur with variations in pH. While UV-Vis spectroscopy provides a straightforward method for quantification, circular dichroism offers insights into the dipeptide's conformational preferences. The experimental protocols and theoretical background presented in this guide serve as a valuable resource for researchers employing these techniques to study this compound and other tryptophan-containing peptides, ultimately contributing to a deeper understanding of the principles that govern protein structure and function.

References

- IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.

- Laczko, G., et al. (n.d.). Relating this compound Dipeptide Fluorescence to Molecular Conformation: The Role of the Discrete Chi 1 and Chi 2 Angles. PMC.

- Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

- Fasman, G. D. (Ed.). (n.d.). Circular Dichroism and the Conformational Analysis of Biomolecules. Semantic Scholar.

- Gill, S. C., & von Hippel, P. H. (n.d.).

- Kuipers, A. H., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis. PubMed.

- Nowick, J. S. (n.d.).

- Pawar, P. P., et al. (n.d.). Molar extinction coefficients of some amino acids. JOCPR.

- Hornback, J. M. (n.d.). 26.

- Mach, H., Middaugh, C. R., & Lewis, R. V. (1992).

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptophan.

- Pace, C. N., et al. (n.d.). Molar absorption coefficients of Trp, Tyr, and cystine model compounds...

- Bodanszky, M., & Bodanszky, A. (n.d.). 4 Synthesis of Peptides.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Jayanthi, S., et al. (n.d.).